Acetoxycholestenone

Description

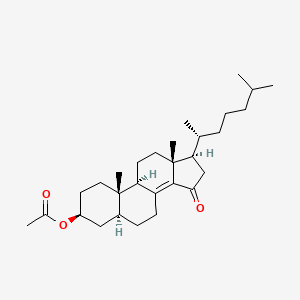

Acetoxycholestenone is a steroidal compound characterized by the presence of an acetyloxy (-OAc) group attached to the cholestenone backbone. Cholestenone itself is a ketone derivative of cholesterol, formed via the oxidation of the 3β-hydroxyl group in cholesterol to a ketone. The addition of the acetyloxy group at a specific position (commally at C-3 or C-7 in related steroids) modifies the compound’s physicochemical properties, including solubility, metabolic stability, and biological activity.

Properties

CAS No. |

34495-42-6 |

|---|---|

Molecular Formula |

C29H46O3 |

Molecular Weight |

442.7 g/mol |

IUPAC Name |

[(3S,5S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O3/c1-18(2)8-7-9-19(3)25-17-26(31)27-23-11-10-21-16-22(32-20(4)30)12-14-28(21,5)24(23)13-15-29(25,27)6/h18-19,21-22,24-25H,7-17H2,1-6H3/t19-,21+,22+,24+,25-,28+,29-/m1/s1 |

InChI Key |

CHWPPYXTZHROMH-COQIGCCXSA-N |

SMILES |

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)OC(=O)C |

Canonical SMILES |

CC(C)CCCC(C)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)OC(=O)C |

Synonyms |

3 beta-acetoxy-5 alpha-cholest-8(14)-en-15-one 3-acetoxycholest-8(14)-en-15-one acetoxycholestenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Acetoxycholestenone is structurally analogous to several cholestenone derivatives and other steroidal ketones. Key comparisons include:

The acetyloxy group in this compound increases lipophilicity compared to cholestenone, which may enhance its integration into lipid membranes or delay enzymatic degradation. This contrasts with 7-ketocholesterol, where the ketone group at C-7 is associated with pro-inflammatory and pro-apoptotic effects in vascular tissues .

Spectroscopic and Analytical Data

- Infrared (IR) Spectroscopy: The acetyloxy group exhibits a strong C=O stretch near 1740 cm⁻¹, distinct from the ketone stretch (~1710 cm⁻¹) in cholestenone .

- NMR: The acetyl methyl protons in this compound resonate at δ ~2.1 ppm (singlet), whereas cholestenone’s C-3 ketone lacks adjacent protons, resulting in a deshielded carbonyl carbon at δ ~210 ppm in ¹³C NMR .

Metabolic and Pharmacological Profiles

- Cholestenone: Rapidly reduced to cholesterol derivatives in hepatic tissues.

- This compound: The acetyloxy group may impede reduction by 3-ketosteroid reductases, prolonging its half-life in vivo. This property is exploited in synthetic routes to block undesired metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.